molecular formula C15H14N2O3 B6392667 MFCD18318156 CAS No. 1262002-07-2

MFCD18318156

Cat. No.: B6392667
CAS No.: 1262002-07-2
M. Wt: 270.28 g/mol
InChI Key: PJICTSMOOWKASD-UHFFFAOYSA-N
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Description

MFCD18318156 is a chemical compound identified by its Molecular Formula Data Code (MFCD), a unique identifier used in chemical databases for precise tracking. Such compounds are frequently explored in pharmaceutical and agrochemical research due to their bioactivity and structural versatility.

Properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16-14(18)11-6-3-5-10(9-11)13-12(15(19)20)7-4-8-17-13/h3-9H,2H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJICTSMOOWKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688070
Record name 2-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-07-2
Record name 2-[3-(Ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318156 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve heating, cooling, and the addition of reagents at various stages to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to maximize yield and efficiency. The process is optimized to reduce waste and improve the purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are used to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18318156 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

MFCD18318156 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD18318156 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, whether in therapeutic applications or industrial processes.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : this compound likely incorporates halogens (Cl/F) for enhanced electronic effects, similar to MFCD11044885 (Cl) and MFCD00039227 (F) .
  • Heterocyclic Core : Pyrrolotriazine (MFCD11044885) and indole (MFCD07186391) backbones are common in bioactive molecules, suggesting this compound may target similar biological pathways .

Physicochemical Properties

Comparative physicochemical data are critical for assessing solubility, bioavailability, and synthetic feasibility:

Property MFCD11044885 MFCD00039227 MFCD07186391
Molecular Weight 188.01 g/mol 202.17 g/mol 193.63 g/mol
Log S (ESOL) -2.47 -2.63 -2.98
Solubility (mg/mL) 0.687 (moderate) 0.532 (low) 0.291 (low)
Topological Polar Surface Area (TPSA) 41.5 Ų 17.1 Ų 33.1 Ų
Bioavailability Score 0.55 0.48 0.62

Key Observations :

  • Solubility : MFCD11044885 exhibits higher solubility, likely due to its smaller molecular weight and polar triazine ring .
  • TPSA : Higher TPSA in MFCD11044885 and MFCD07186391 correlates with increased hydrogen-bonding capacity, impacting membrane permeability .

Key Observations :

  • Catalysis : MFCD00039227 utilizes green chemistry principles (A-FGO catalyst), enabling high yields and recyclability .
  • Temperature Sensitivity : MFCD07186391 requires low-temperature conditions to prevent side reactions, increasing operational complexity .

Key Observations :

  • Toxicity : All compounds exhibit moderate hazards, necessitating careful handling during synthesis .

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